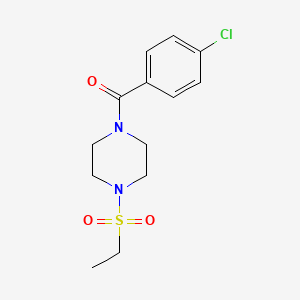
1-(4-chlorobenzoyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic modifications to the piperazine nucleus. For example, a series involving 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives was created to enhance allosteric enhancement of the A1 adenosine receptor, indicating a method for modifying piperazine structures for specific receptor targeting (Romagnoli et al., 2008). Another approach involved the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, leading to hyperbranched polymers, suggesting a pathway for polymer synthesis from piperazine derivatives (Yan & Gao, 2000).
Molecular Structure Analysis
The molecular structure of related piperazine compounds can be elucidated using X-ray crystallography. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine was characterized, revealing the piperazine ring adopts a chair conformation, with distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007). Such detailed structural insights are crucial for understanding the chemical behavior and reactivity of piperazine derivatives.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse properties. For example, piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized, revealing their potential as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009). Such studies highlight the ability to design piperazine-based compounds with specific receptor affinities, which is valuable for developing targeted therapies.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and crystallinity, are influenced by their chemical structure. For instance, the synthesis and characterization of hyperbranched polymers from piperazine showed that the products are soluble in water and various organic solvents, which is significant for their application in different domains (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity and stability, are key to their applications. The study of piperazine-based adenosine A2B receptor antagonists illustrates the strategic design of compounds with high affinity and selectivity, showcasing the tailored chemical properties achievable with piperazine scaffolds (Borrmann et al., 2009).
properties
IUPAC Name |
(4-chlorophenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFNTQEMCANAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(ethylsulfonyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

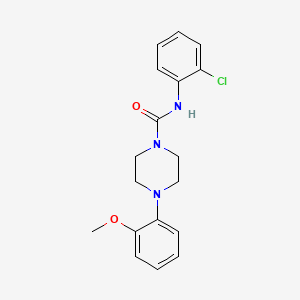
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5630117.png)
![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)
![5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5630132.png)
![5-cyclobutyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5630137.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5630150.png)
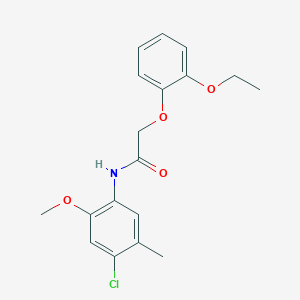
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5630158.png)
![N-(tert-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5630160.png)

![1-(tetrahydro-2-furanylcarbonyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepane](/img/structure/B5630187.png)
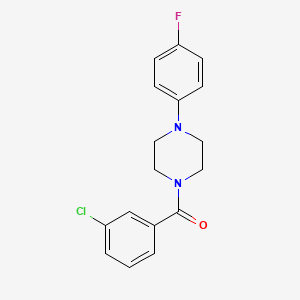
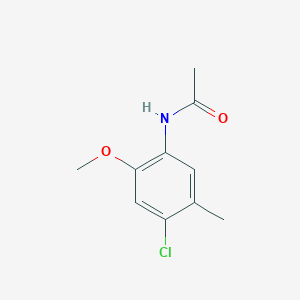
![1-methyl-2-oxo-8-(3-pyridin-3-ylpropanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5630203.png)